7-Nitro-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
7-Nitro-3,4-dihydroisoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The compound is characterized by the presence of a nitro group at the 7th position and a carbonyl group at the 1st position of the isoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the nitration of 3,4-dihydroisoquinolin-1(2H)-one. The nitration reaction typically employs a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 7th position.
Another synthetic route involves the cyclization of appropriate precursors. For instance, the reaction of 2-nitrobenzylamine with ethyl acetoacetate under basic conditions can lead to the formation of this compound. The reaction conditions, such as temperature and pH, are carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, concentration, and flow rates, ensuring consistent product quality and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-Nitro-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Oxidation: The compound can undergo oxidation reactions, where the dihydroisoquinoline ring is oxidized to form isoquinoline derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 7-Amino-3,4-dihydroisoquinolin-1(2H)-one.
Substitution: 7-Substituted-3,4-dihydroisoquinolin-1(2H)-one derivatives.
Oxidation: Isoquinoline derivatives.
Scientific Research Applications
7-Nitro-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of drugs targeting neurological disorders and cancer. Its derivatives have shown promise as inhibitors of specific enzymes and receptors.
Materials Science: The compound and its derivatives are explored for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or ion channels. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
7-Nitroisoquinoline: Lacks the dihydro moiety and has different electronic properties.
3,4-Dihydroisoquinolin-1(2H)-one: Lacks the nitro group and has different reactivity.
7-Amino-3,4-dihydroisoquinolin-1(2H)-one: The amino group replaces the nitro group, leading to different chemical behavior.
Uniqueness
7-Nitro-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both the nitro group and the dihydroisoquinoline ring system. This combination imparts distinct electronic and steric properties, making the compound a valuable scaffold for the development of novel molecules with diverse biological and chemical activities.
Properties
IUPAC Name |
7-nitro-3,4-dihydro-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-9-8-5-7(11(13)14)2-1-6(8)3-4-10-9/h1-2,5H,3-4H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSWPNBVJSANQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10522440 | |
Record name | 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10522440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22245-96-1 | |
Record name | 7-Nitro-3,4-dihydro-2H-isoquinolin-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22245-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10522440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-nitro-1,2,3,4-tetrahydroisoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the hydroxamic acid function in the context of drug discovery?
A1: Hydroxamic acids, both naturally occurring and synthetic, have garnered significant attention in drug discovery due to their diverse biological and pharmacological properties. Naturally, these compounds are found in microorganisms as siderophores and in plants as benzoxazinoids. Their potential for enhancing therapeutic applications is a key driver in ongoing research. []
Q2: What is the structure of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one and how was it characterized?
A2: this compound (C11H12N2O4) is a novel hydroxamic acid belonging to the isoquinoline family. X-ray crystallography revealed that the heterocyclic ring of this compound adopts a half-chair conformation, and the nitro group is essentially coplanar with the aromatic ring. The crystal structure also highlighted the formation of pseudo-dimers through intermolecular O—H⋯O hydrogen bonds between the molecules. []
Q3: What is the known biological activity of this compound?
A3: Preliminary research indicates that this compound exhibits cytotoxic activity against the human hepatocarcinoma cell line Hep3B. Further studies are needed to fully elucidate its mechanism of action and explore its potential as an anticancer agent. []
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